molecular formula C10H8ClNO B14241440 2-Propenenitrile, 3-chloro-3-(3-methoxyphenyl)- CAS No. 474843-37-3

2-Propenenitrile, 3-chloro-3-(3-methoxyphenyl)-

Cat. No.: B14241440
CAS No.: 474843-37-3
M. Wt: 193.63 g/mol
InChI Key: ZFWKAJKWKITFMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenenitrile, 3-chloro-3-(3-methoxyphenyl)- is an organic compound with the molecular formula C10H8ClNO It is a nitrile derivative characterized by the presence of a chloro and methoxy substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenenitrile, 3-chloro-3-(3-methoxyphenyl)- can be achieved through several methods. One common approach involves the esterification of 2-acryloyl chloride with 3-methoxystyrene in the presence of hydrochloric acid, followed by a nitrilation reaction to obtain the target product . This method is advantageous due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Propenenitrile, 3-chloro-3-(3-methoxyphenyl)- undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.

    Addition Reactions: The nitrile group can participate in addition reactions with suitable reagents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to the formation of corresponding oxides or reduced forms.

Scientific Research Applications

2-Propenenitrile, 3-chloro-3-(3-methoxyphenyl)- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Propenenitrile, 3-chloro-3-(3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The nitrile group can participate in various biochemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenenitrile, 3-chloro-3-(3-methoxyphenyl)- is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which influences its chemical properties and reactivity. This distinct structure makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

474843-37-3

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

3-chloro-3-(3-methoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C10H8ClNO/c1-13-9-4-2-3-8(7-9)10(11)5-6-12/h2-5,7H,1H3

InChI Key

ZFWKAJKWKITFMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=CC#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.